molecular formula C26H32N4O8 B14190195 L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- CAS No. 866784-36-3

L-Proline, L-tyrosyl-L-tyrosyl-L-seryl-

Cat. No.: B14190195
CAS No.: 866784-36-3
M. Wt: 528.6 g/mol
InChI Key: BHHUKFDUHVQLGW-CMOCDZPBSA-N
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Description

L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is a peptide compound composed of four amino acids: L-proline, L-tyrosine, L-tyrosine, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, the amino group of L-tyrosine can be protected using Boc (tert-butoxycarbonyl) anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or other coupling agents. After the peptide bonds are formed, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being sequentially added and coupled. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of L-tyrosine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- involves its interaction with specific molecular targets. For example, the peptide may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties.

Properties

CAS No.

866784-36-3

Molecular Formula

C26H32N4O8

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H32N4O8/c27-19(12-15-3-7-17(32)8-4-15)23(34)28-20(13-16-5-9-18(33)10-6-16)24(35)29-21(14-31)25(36)30-11-1-2-22(30)26(37)38/h3-10,19-22,31-33H,1-2,11-14,27H2,(H,28,34)(H,29,35)(H,37,38)/t19-,20-,21-,22-/m0/s1

InChI Key

BHHUKFDUHVQLGW-CMOCDZPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O

Origin of Product

United States

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